molecular formula C23H31ClN4O3S3 B2558007 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride CAS No. 1217005-24-7

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B2558007
CAS No.: 1217005-24-7
M. Wt: 543.16
InChI Key: CXNWWFYESYKNOE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H31ClN4O3S3 and its molecular weight is 543.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research focuses on synthesizing novel compounds with specific chemical structures for potential medicinal applications. For example, compounds have been synthesized for their analgesic and anti-inflammatory activities, illustrating the process of generating new chemicals for therapeutic purposes (Abu‐Hashem et al., 2020).

Antimicrobial Agents

The development of antimicrobial agents is a significant area of research, with novel compounds being synthesized and evaluated for their activity against bacteria and fungi. This showcases the chemical's potential in addressing microbial resistance (Patel et al., 2012).

Allosteric Modulation of Receptors

Compounds are investigated for their role in modulating receptors, such as the cannabinoid type 1 receptor (CB1). Research in this area explores the structural requirements for allosteric modulation, which could inform the design of new therapeutic agents (Khurana et al., 2014).

Cytotoxic Compounds

The synthesis of compounds with potential cytotoxic activity against cancer cell lines is another vital research area. This highlights the compound's potential use in developing new cancer therapies (Mansour et al., 2020).

Anti-acetylcholinesterase Activity

Research includes synthesizing compounds evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This is relevant for developing treatments for conditions like Alzheimer's disease, where AChE inhibitors can play a therapeutic role (Sugimoto et al., 1990).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S3.ClH/c1-16-7-8-19-21(17(16)2)24-23(32-19)27(14-13-25(3)4)22(28)18-9-11-26(12-10-18)33(29,30)20-6-5-15-31-20;/h5-8,15,18H,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNWWFYESYKNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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